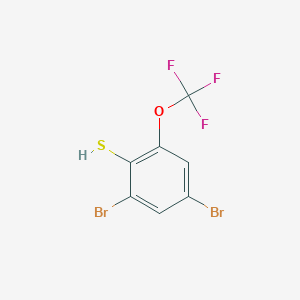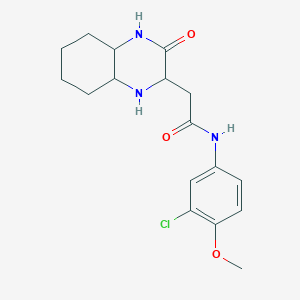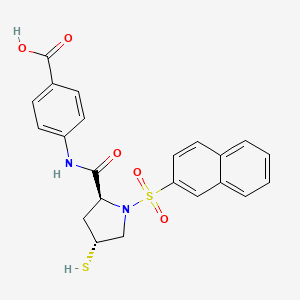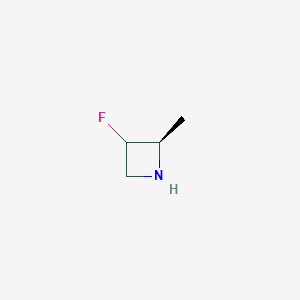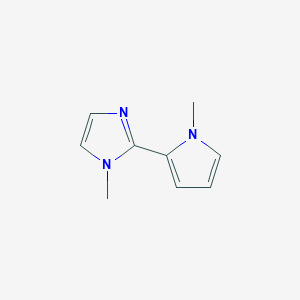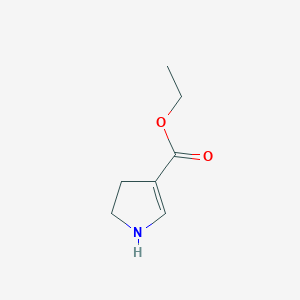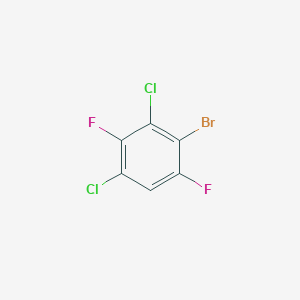![molecular formula C8H5Cl2NO B12867538 2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
2-Chloro-6-(chloromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position and a chloromethyl group at the sixth position on the benzoxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or transition metals are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways in biological systems.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The chloro and chloromethyl groups play a crucial role in binding to enzymes and receptors, leading to the inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(chloromethyl)benzo[d]thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-Chloro-6-(chloromethyl)benzo[d]imidazole: Contains a nitrogen atom in place of oxygen.
2-Chloro-6-(chloromethyl)benzo[d]isoxazole: Contains an additional oxygen atom in the ring.
Uniqueness
2-Chloro-6-(chloromethyl)benzo[d]oxazole is unique due to its specific substitution pattern and the presence of both chloro and chloromethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H5Cl2NO |
|---|---|
Molekulargewicht |
202.03 g/mol |
IUPAC-Name |
2-chloro-6-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2 |
InChI-Schlüssel |
VSXSEZDWYINLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CCl)OC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


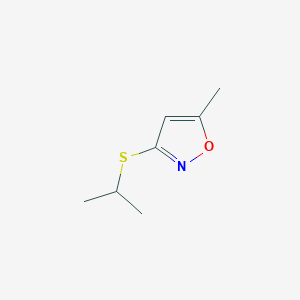
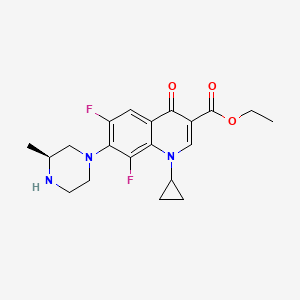
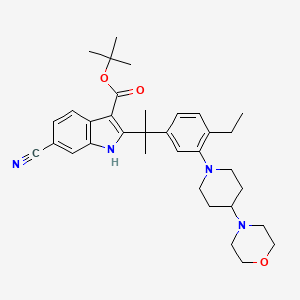
![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
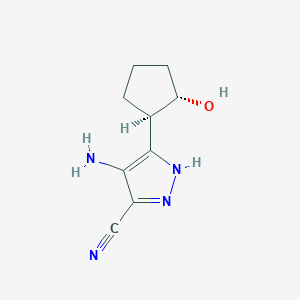
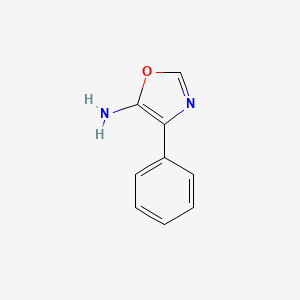
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
